6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide
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Overview
Description
6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide is a synthetic compound known for its significant biological activity. It is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct substitution patterns around the ring . The synthetic route often includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Ethylamino Group: The ethylamino group is introduced through a substitution reaction.
Incorporation of the Trifluoromethylphenyl Group:
Formation of the Heptanecarboxamide Backbone: The final step involves the formation of the heptanecarboxamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring or the ethylamino group.
Reduction: Reduction reactions can alter the trifluoromethylphenyl group.
Substitution: Substitution reactions are common, especially for modifying the imidazole ring or the heptanecarboxamide backbone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products.
Scientific Research Applications
6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in modulating histamine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with histamine receptors. It acts as an agonist for both H1 and H2 receptors, significantly increasing intracellular calcium levels and inositol triphosphate (IP3) in lymphocytes. This interaction triggers a cascade of cellular responses, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Histamine: The natural ligand for histamine receptors, but with lower specificity and potency.
Dimaprit: Another histamine receptor agonist with different structural features.
Betahistine: A histamine analog used in the treatment of vertigo.
Uniqueness
6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)-heptanecarboxamide is unique due to its high specificity and potency as a histamine receptor agonist. Its trifluoromethylphenyl group enhances its binding affinity and stability, making it more effective in research and potential therapeutic applications.
Properties
IUPAC Name |
7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O/c1-15(25-12-11-18-13-24-14-26-18)5-3-2-4-6-19(28)27-17-9-7-16(8-10-17)20(21,22)23/h7-10,13-15,25H,2-6,11-12H2,1H3,(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNOKVSDSJMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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